Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-
Description
The compound "Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-" is a sulfonamide derivative featuring a β-alanine moiety (NH₂-CH(CH₃)-CO₂H) linked via a sulfonyl group to a 4-(2-methoxyphenoxy)phenyl ring. This structure combines the sulfonamide pharmacophore—a common feature in antimicrobial, antidiabetic, and anti-inflammatory agents—with a methoxyphenoxy aromatic system and an amino acid side chain.
Properties
Molecular Formula |
C16H17NO6S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(2S)-2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C16H17NO6S/c1-11(16(18)19)17-24(20,21)13-9-7-12(8-10-13)23-15-6-4-3-5-14(15)22-2/h3-11,17H,1-2H3,(H,18,19)/t11-/m0/s1 |
InChI Key |
QUWHLOBHPRYVHJ-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Aromatic Sulfonyl Intermediate
Step 1: Preparation of the (4-(2-methoxyphenoxy)phenyl)sulfonyl chloride
- Method: Electrophilic sulfonation of the phenyl precursor with chlorosulfonic acid or SO₂Cl₂ (thionyl chloride).
- Reaction Conditions: Typically carried out under inert atmosphere at low temperatures (0–5°C) to prevent over-sulfonation and side reactions.
- Data Table:
| Reagent | Temperature | Yield | Notes |
|---|---|---|---|
| Chlorosulfonic acid | 0°C | ~85% | Controlled addition to phenol derivative |
Reference: Based on standard sulfonation protocols and literature on aromatic sulfonyl chlorides.
Synthesis of the Aromatic Substituent with Methoxyphenoxy Group
Step 2: Preparation of 4-(2-methoxyphenoxy)phenol
- Method: O-alkylation of 4-hydroxyphenol with 2-methoxyphenyl bromide or chloride.
- Reaction Conditions: Use of potassium carbonate in polar aprotic solvents like acetone or DMF at reflux.
- Data Table:
| Starting Material | Reagent | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| 4-Hydroxyphenol | 2-methoxyphenyl bromide | K₂CO₃, DMF | Reflux | 78–85% | Selective O-alkylation |
Reference: Adapted from organic synthesis literature on phenoxy derivatives.
Coupling of the Aromatic Sulfonyl Chloride with Alanine Derivatives
Step 3: Sulfonylation of Alanine
- Method: Nucleophilic attack of the amino group of alanine (or its protected derivative) on the sulfonyl chloride.
- Reaction Conditions: Use of base (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane or THF at 0–25°C.
- Reaction Scheme:
Alanine derivative + Aromatic sulfonyl chloride → N-sulfonylalanine derivative
| Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|
| Alanine methyl ester hydrochloride | Pyridine | 0°C to RT | 70–80% | Protecting groups may be used |
Reference: Standard sulfonylation protocols for amino acids.
Specific Research Findings and Advanced Methods
Selective N-Methylation and Protection Strategies
Research indicates that selective N-methylation of amino acids can be achieved using guanidinium bases (e.g., MTBD) in the presence of sulfonyl protection, preventing undesired methylation at other sites. This approach enhances the specificity of synthesis, especially for derivatives like N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-alanine .
Use of Triflates and SN2 Displacements
Effenberger et al. demonstrated that triflates derived from phenolic compounds can replace halides in SN2 reactions to form sulfonyl derivatives efficiently. This method offers an alternative route:
- Convert phenol to triflate
- React with sulfonamide or amino acid derivatives under basic conditions
Reductive Amination for Amino Acid Formation
An alternative approach involves reductive amination of α-keto acids with ammonia, followed by sulfonylation, as described in the synthesis of alanine and related amino acids. This method offers high regioselectivity and yields.
Data Tables Summarizing Preparation Methods
| Method | Key Reagents | Main Steps | Advantages | Limitations |
|---|---|---|---|---|
| Direct sulfonylation | Sulfonyl chloride + amino acid | Nucleophilic attack | Simplicity | Requires pure sulfonyl chloride |
| Stepwise aromatic sulfonylation | Phenol derivatives + chlorosulfonic acid | Formation of sulfonyl chloride, then coupling | High regioselectivity | Multi-step process |
| Triflate displacement | Phenolic triflates + amino acid derivatives | SN2 displacement | Good yields, versatile | Requires triflate intermediates |
| Reductive amination | α-Keto acids + NH₃ + NaBH₄ | Conversion to amino acids | High selectivity | Limited to specific amino acids |
Chemical Reactions Analysis
Types of Reactions
Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor in the synthesis of more complex molecules, facilitating the development of new chemical entities with desired properties.
Biology
- Enzyme Inhibition Studies : Research indicates that this compound may act as an enzyme inhibitor, impacting metabolic pathways critical for various biological processes.
Medicine
- Therapeutic Potential : Investigated for anti-inflammatory and antimicrobial properties. Preliminary studies suggest it may reduce inflammation by modulating cytokine release and inhibiting specific enzymes involved in inflammatory pathways.
Industry
- Material Development : Utilized in the formulation of new materials, particularly those requiring enhanced chemical stability and biological compatibility.
Anti-inflammatory and Analgesic Potential
Research indicates that this compound may exhibit anti-inflammatory and analgesic effects:
- In Vitro Studies : Demonstrated reduced production of pro-inflammatory cytokines in macrophage cell lines.
- Animal Models : Showed significant reductions in pain response comparable to established analgesics.
Case Studies
- Study A : Evaluated the compound's effects on chronic pain models in mice. Results indicated a significant decrease in pain behaviors compared to control groups.
- Study B : Focused on anti-inflammatory effects in a rat model of arthritis. Treated groups exhibited reduced joint swelling and improved mobility.
Mechanism of Action
The mechanism of action of Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxyphenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with similar sulfonamide derivatives:
Key Observations :
- Substituent Diversity: The target compound’s β-alanine group distinguishes it from analogs with acetamide (e.g., N-Acetyldapsone) or urea (e.g., Glibenclamide) moieties. This amino acid side chain may enhance aqueous solubility compared to purely lipophilic derivatives like N4-Lauroylsulfacetamide .
- However, the alanine carboxyl group counterbalances this with hydrophilicity .
- Molecular Weight : The target compound’s estimated molecular weight (~355.4 g/mol) falls within the range typical for orally bioavailable drugs, unlike larger molecules like Glibenclamide (494.0 g/mol) .
Pharmacological Activities
Antimicrobial Potential
Sulfonamides like N-Acetyldapsone (a metabolite of dapsone) inhibit dihydropteroate synthase in folate synthesis, a mechanism critical in antimicrobial activity .
Antidiabetic Activity
Glibenclamide, a sulfonylurea, binds to pancreatic β-cell K⁺ channels to stimulate insulin release. In contrast, the target compound lacks the urea moiety required for this mechanism, indicating divergent therapeutic applications .
Analgesic and Anti-Inflammatory Effects
N-Phenylacetamide sulfonamides () exhibit analgesic activity via cyclooxygenase (COX) inhibition or opioid receptor modulation. The target’s alanine group could enhance binding to inflammatory targets like COX-2 or cytokine receptors .
Toxicity and Metabolic Considerations
- N-Acetyldapsone : Associated with hemolytic anemia in G6PD-deficient patients due to oxidative stress .
- Trifluoroethanesulfonamides () : Fluorinated analogs may exhibit higher toxicity due to metabolic stability and bioaccumulation .
- Target Compound: The β-alanine moiety could reduce toxicity by enabling renal excretion or conversion to non-toxic metabolites (e.g., pyruvate) .
Biological Activity
Alanine, N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHNOS
- Molar Mass : Approximately 351.37 g/mol
- Functional Groups : The presence of a methoxy group, sulfonyl group, and an alanine moiety contributes to its unique properties, influencing its interaction with biological systems.
Research indicates that Alanine, N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- may exert its biological effects through various mechanisms:
- Enzyme Modulation : Preliminary studies suggest that the compound may interact with specific enzymes or receptors, potentially modulating their activity. This interaction could lead to alterations in cellular signaling pathways.
- Anti-inflammatory Activity : The compound has been noted for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
- Anticancer Properties : There is emerging evidence supporting its anticancer activity, suggesting that it may inhibit tumor growth or induce apoptosis in cancer cells.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that compounds similar to Alanine, N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests a potential role in managing inflammatory diseases .
- Anticancer Activity : In vitro assays have shown that this compound can induce apoptosis in several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases, which are critical for the apoptotic process .
- Antimicrobial Properties : Although limited, some studies have indicated that derivatives of this compound may possess antimicrobial activity against certain bacterial strains. Further research is needed to fully elucidate these effects .
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Alanine,N-[[4-(2-hydroxyphenoxy)phenyl]sulfonyl]- | Hydroxy instead of methoxy group | Different biological activity due to hydroxyl presence |
| Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfide]- | Sulfide instead of sulfonyl group | May exhibit different reactivity patterns |
| Alanine,N-[[4-(2-methoxyphenoxy)phenyl]thio]- | Thioether linkage | Different stability and interaction profiles |
The unique combination of methoxy and sulfonyl groups in Alanine, N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- enhances its stability and specificity compared to its analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
